Product packaging for Methyl 2-phenoxypropanoate(Cat. No.:CAS No. 2065-24-9)

Methyl 2-phenoxypropanoate

Cat. No.: B030997
CAS No.: 2065-24-9
M. Wt: 180.2 g/mol
InChI Key: KIBRBMKSBVQDMK-UHFFFAOYSA-N
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Description

Significance of Aryloxypropanoate Esters in Organic Chemistry Research

Aryloxypropanoate esters are a class of organic compounds characterized by a phenoxy group linked to a propionate (B1217596) moiety. Their significance in organic chemistry is multifaceted, stemming from their role as key intermediates in the synthesis of a wide array of commercially important compounds. numberanalytics.comsteme.org A primary application of these esters is in the production of herbicides. mdpi.comunive.it The biological activity of these herbicides is often stereospecific, meaning that one enantiomer of the compound is significantly more active than the other. This has spurred extensive research into methods for producing enantiomerically pure aryloxypropanoate esters.

Furthermore, these esters serve as valuable building blocks in the synthesis of various pharmaceuticals. ontosight.ai Their structural motif is found in a range of therapeutic agents, highlighting the versatility of this chemical class in drug discovery and development. The study of aryloxypropanoate esters also provides a platform for exploring fundamental concepts in organic chemistry, such as stereoselective synthesis, reaction mechanisms, and the influence of structural modifications on chemical and physical properties.

Evolution of Research on Methyl 2-phenoxypropanoate and Related Analogues

Initial research on this compound and its analogues was largely driven by the discovery of the herbicidal properties of aryloxypropanoic acids. Early studies focused on the synthesis of racemic mixtures and the evaluation of their biological activity. However, the realization that the herbicidal efficacy often resides in a single enantiomer led to a paradigm shift in research focus.

A significant body of research has since been dedicated to the development of methods for obtaining enantiomerically pure forms of these compounds. Kinetic resolution, a process that separates a racemic mixture based on the differential reaction rates of its enantiomers, has been a particularly fruitful area of investigation. clockss.orgscispace.com Lipases, a class of enzymes, have been extensively studied for their ability to catalyze the enantioselective hydrolysis or esterification of aryloxypropanoate esters, including this compound. nih.govbiosynth.com

Researchers have explored various strategies to optimize these enzymatic resolutions, including the immobilization of lipases on solid supports to enhance their stability and reusability. nih.gov The influence of reaction parameters such as solvent, temperature, and substrate concentration on the enantioselectivity and conversion rates has also been a key area of study. clockss.orgnih.gov

More recent research has expanded to include the synthesis of novel analogues with modified aryl or ester groups to investigate structure-activity relationships and develop new compounds with enhanced or different biological activities. mdpi.com For instance, the introduction of substituents on the phenoxy ring can significantly impact the herbicidal potency and selectivity of these compounds. clockss.org

Scope and Research Objectives

The primary research objectives concerning this compound and its analogues are centered on the development of efficient and selective synthetic methodologies, with a particular emphasis on stereoselectivity. Key goals include:

Optimization of Chiral Resolution: A major objective is to refine existing methods and discover new catalysts, particularly enzymatic ones, for the efficient kinetic resolution of racemic this compound. clockss.orgnih.gov This includes achieving high enantiomeric excess (e.e.) and conversion rates, which are crucial for the economic viability of producing single-enantiomer products.

Development of Asymmetric Synthesis: Beyond resolution, a significant goal is the development of direct asymmetric synthetic routes to produce the desired enantiomer of this compound and its analogues, thereby avoiding the need to separate a racemic mixture.

Investigation of Structure-Activity Relationships: Researchers aim to systematically modify the structure of this compound and related compounds to understand how these changes affect their chemical and biological properties. This knowledge is essential for the rational design of new herbicides and other bioactive molecules with improved efficacy and safety profiles. mdpi.com

Exploration of New Applications: While the herbicidal properties are well-established, ongoing research seeks to explore other potential applications for this class of compounds, for example, in the pharmaceutical industry. ontosight.ai

A significant aspect of the research involves detailed analysis of the enzymatic processes used for resolution. The table below presents data from a study on the enantioselective resolution of (R,S)-2-phenoxy-propionic acid methyl ester using an immobilized lipase (B570770) from Aspergillus oryzae.

ParameterValueReference
EnzymeImmobilized Lipase from Aspergillus oryzae nih.gov
Support for ImmobilizationPrimary amino resin LX-1000HA nih.gov
Km of Immobilized Lipase1.97 mM nih.gov
Vmax of Immobilized Lipase4.84 × 10³ µmol/mg min nih.gov
Optimal pH7.5 nih.gov
Optimal Temperature30 °C nih.gov
Optimal Substrate Concentration500 mM nih.gov
Achieved e.e.s99.5% nih.gov
Achieved Conversion Rate50.8% nih.gov
Immobilized Lipase ReusabilityRetained 87.3% activity after 15 cycles nih.gov

This data highlights the effectiveness of enzymatic methods in achieving high enantioselectivity in the resolution of this compound. The high reusability of the immobilized enzyme also points towards the potential for industrial-scale applications. nih.gov

Further research has also focused on kinetic resolution using chemical catalysts. The following table summarizes the screening of different solvents for the kinetic resolution of 2-phenoxypropanoic acid, a closely related compound.

SolventConversion (%)e.e. of Acid (%)e.e. of Ester (%)Selectivity (s)Reference
THF51918885 clockss.org
Toluene53827234 clockss.org
CH2Cl253756623 clockss.org
Dioxane52716619 clockss.org
Et2O52686316 clockss.org
CH3CN52625712 clockss.org

These results indicate that the choice of solvent significantly impacts the efficiency of the kinetic resolution, with THF being the most suitable in this particular system to achieve high enantiomeric excesses. clockss.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O3 B030997 Methyl 2-phenoxypropanoate CAS No. 2065-24-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-phenoxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-8(10(11)12-2)13-9-6-4-3-5-7-9/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIBRBMKSBVQDMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601311751
Record name Methyl 2-phenoxypropionate
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Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2065-24-9
Record name Methyl 2-phenoxypropionate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC408320
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 2-phenoxypropionate
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Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for Methyl 2-phenoxypropanoate

Conventional methods for synthesizing this compound rely on well-understood organic reactions that are scalable and have been widely documented in chemical literature.

The most direct and common method for preparing this compound is the Fischer esterification of its corresponding carboxylic acid, 2-phenoxypropanoic acid, with methanol (B129727). This reaction is typically catalyzed by a strong acid. The process involves heating a mixture of 2-phenoxypropanoic acid and an excess of methanol in the presence of a catalytic amount of acid. jcsp.org.pk To drive the equilibrium towards the formation of the ester, the reaction is often carried out under reflux conditions.

Commonly used acid catalysts include concentrated sulfuric acid and p-toluenesulfonic acid (PTSA). jcsp.org.pk The choice of an anhydrous alcohol solvent, such as methanol, is crucial to minimize the competing hydrolysis reaction, which would convert the ester back to the carboxylic acid. A general procedure involves refluxing the acid with methanol and the catalyst for several hours, followed by distillation of the excess alcohol and extraction of the product. jcsp.org.pk

Table 1: Representative Conditions for Acid-Catalyzed Esterification

Reactant Catalyst Solvent Reaction Time Yield Reference
2-phenoxy 2-methyl propanoic acid p-toluenesulfonic acid Methanol 6 hours 94% jcsp.org.pk
2-methyl-2-phenylpropanoic acid Sulfuric acid or PTSA Methanol Reflux N/A

Note: Data is based on analogous propanoate structures, illustrating the general methodology.

Alkylation reactions provide an alternative pathway to this compound. One common approach is a variation of the Williamson ether synthesis, where a phenoxide salt reacts with a methyl 2-halopropanoate, such as methyl 2-bromopropionate. This method is recognized for affording high yields, though it can be complicated by the formation of elimination byproducts like alkyl methacrylates. jcsp.org.pk

Another alkylation strategy involves the deprotonation of an ester like methyl phenylacetate (B1230308) using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to form an enolate. umn.edu This enolate then acts as a nucleophile, reacting with an alkylating agent. While this specific example leads to methyl 2-phenylpropanoate, the principle can be applied to form related structures. The reaction is an SN2 process where the enolate displaces a leaving group on the electrophile. umn.edu

Advanced Synthetic Techniques

Modern synthetic chemistry offers more sophisticated methods, particularly for controlling stereochemistry, which is often crucial for biological activity.

Chemoenzymatic synthesis combines chemical transformations with biological catalysis, leveraging the high selectivity of enzymes. unacademy.commdpi.com Biocatalysis, the use of enzymes to accelerate chemical reactions, is a powerful tool for producing aryloxypropanoates under mild conditions of pH and temperature, which minimizes unwanted side reactions like decomposition or isomerization. unacademy.comunimi.it

For the synthesis of aryloxypropanoates, lipases are particularly effective enzymes. They can catalyze the esterification of 2-phenoxypropanoic acid or the transesterification of its esters with high enantioselectivity. nih.govnih.govresearchgate.net For instance, the lipase (B570770) from Carica papaya has been used in the transesterification of 2,2,2-trifluoroethyl (RS)-2-phenoxypropanoate with methanol. nih.gov Similarly, lipases from Aspergillus niger and Candida cylindracea have been successfully employed in the resolution of racemic 2-phenoxypropanoic acids. nih.govchemdad.com The choice of solvent can profoundly affect the enantioselectivity of these enzymatic reactions. nih.govchemdad.com

Table 2: Examples of Lipase-Catalyzed Reactions for Aryloxypropanoates

Enzyme Source Reaction Type Substrate Key Finding Reference
Carica papaya lipase Transesterification 2,2,2-trifluoroethyl (RS)-2-phenoxypropanoate Enantioselectivity greatly improved with long-chain ether solvents. nih.gov
Aspergillus niger lipase Transesterification Vinyl (RS)-2-phenoxypropanoate High enantioselectivity and reasonable reaction rates. nih.gov
Candida cylindracea lipase Esterification (RS)-2-phenoxypropionic acid Solvent choice can induce an inversion of enantioselectivity. researchgate.netchemdad.com

The production of single-enantiomer compounds is a significant goal in modern synthesis. Biocatalytic kinetic resolution is a primary method for achieving this. In a kinetic resolution, an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted, enantiomerically pure substrate from the newly formed, enantiomerically pure product. nih.govresearchgate.net For example, the lipase-catalyzed esterification of racemic 2-phenoxypropanoic acid can be stopped at approximately 50% conversion to yield both the (R)-enantiomer and the (S)-enantiomer in high enantiomeric purity. researchgate.net

Beyond biocatalysis, other stereoselective methods exist. The Mitsunobu reaction, for instance, allows for the esterification of a secondary alcohol with a carboxylic acid, typically proceeding with a complete inversion of the alcohol's stereochemistry. acs.org This provides a powerful tool for controlling the configuration at a chiral center.

Another advanced technique is the acylative kinetic resolution using a chiral acylating agent. A study demonstrated that an active ester derived from (R)-2-phenoxypropanoic acid and N-hydroxysuccinimide could be used to resolve racemic amines with high stereoselectivity. nih.gov This highlights how a chiral derivative of the phenoxypropanoate structure can itself be a tool for stereoselective synthesis.

Reaction Mechanism Elucidation

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes.

Acid-Catalyzed Esterification : The Fischer esterification mechanism begins with the protonation of the carbonyl oxygen of 2-phenoxypropanoic acid by the acid catalyst. This activation increases the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of methanol. A proton transfer from the oxonium ion to one of the hydroxyl groups forms a good leaving group (water). The elimination of water and subsequent deprotonation of the carbonyl oxygen yields the final ester, this compound, and regenerates the acid catalyst.

Alkylation (SN2) : In the Williamson ether-type synthesis, the reaction proceeds via a standard SN2 mechanism. A phenoxide ion, a potent nucleophile, attacks the electrophilic carbon atom bearing a halogen in methyl 2-halopropanoate. This single-step process involves the backside attack of the nucleophile, leading to an inversion of configuration at the chiral center if one exists.

Biocatalysis (Lipase) : Lipase-catalyzed esterification or transesterification generally proceeds through the formation of an acyl-enzyme intermediate. The catalytic triad (B1167595) (commonly Ser-His-Asp) in the enzyme's active site is key. The serine residue's hydroxyl group attacks the carbonyl carbon of the substrate (the acid or an ester), forming a tetrahedral intermediate. This intermediate then collapses, releasing the alcohol or water and forming a covalent acyl-enzyme complex. In the second step, the nucleophile (methanol in this case) attacks the acyl-enzyme complex, leading to the formation of the desired ester and regeneration of the free enzyme.

Acylative Resolution : In the kinetic resolution using an active ester of (R)-2-phenoxypropanoic acid, DFT modeling has shown the reaction proceeds via a concerted mechanism. The addition of the amine to the active ester occurs simultaneously with the elimination of the N-hydroxysuccinimide leaving group, rather than through a discrete tetrahedral intermediate. nih.gov

Nucleophilic Acyl Substitution Pathways in Ester Formation

The formation of the methyl ester in this compound from its corresponding carboxylic acid, 2-phenoxypropanoic acid, is a classic example of nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org This class of reaction involves the addition of a nucleophile to the carbonyl carbon of an acyl group, followed by the elimination of a leaving group, resulting in a net substitution. libretexts.org

A primary and industrially significant method for this transformation is the Fischer-Speier esterification. This acid-catalyzed reaction involves heating the carboxylic acid (2-phenoxypropanoic acid) with an excess of the alcohol (methanol). Common acid catalysts include sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA). smolecule.comjcsp.org.pk The reaction is an equilibrium process, and using excess methanol helps to drive the equilibrium toward the formation of the ester product. smolecule.com

The mechanism proceeds through a well-defined pathway involving a key tetrahedral intermediate: masterorganicchemistry.comsmolecule.com

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of 2-phenoxypropanoic acid, significantly increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A molecule of methanol, acting as the nucleophile, attacks the activated carbonyl carbon. smolecule.com

Tetrahedral Intermediate Formation: This attack breaks the C=O pi bond and results in the formation of a tetrahedral intermediate. masterorganicchemistry.comsmolecule.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a neutral water molecule, which is an excellent leaving group.

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.

Deprotonation: The catalyst is regenerated by the deprotonation of the resulting protonated ester, yielding the final product, this compound.

Mechanism of Fischer-Speier Esterification
StepDescriptionKey Species
1Catalytic protonation of the carbonyl oxygen.Protonated Carboxylic Acid
2Nucleophilic attack by methanol on the carbonyl carbon.Oxonium Ion
3Formation of the central intermediate species.Tetrahedral Intermediate
4Conversion of a hydroxyl group into a good leaving group.Protonated Tetrahedral Intermediate
5Expulsion of water and reformation of the C=O pi bond.Protonated Ester
6Final deprotonation to yield the neutral product.This compound

Intramolecular Rearrangements in Aryloxypropanoate Synthesis

The formation of the ether linkage in aryloxypropanoates can be achieved through several pathways. The most direct method is the Williamson ether synthesis, an Sɴ2 reaction between a phenoxide ion and an alkyl halide, such as methyl 2-bromopropanoate. wikipedia.org This reaction involves a backside attack by the nucleophilic phenoxide on the carbon bearing the leaving group. wikipedia.org

However, alternative pathways, particularly those designed to overcome the limitations of Sɴ2 reactions at secondary carbons, may involve intramolecular processes. One such pathway involves the reaction of a phenol (B47542) with 2-bromo-2-methylpropanoic acid under basic conditions, which has been suggested to proceed through a highly reactive α-lactone intermediate. jcsp.org.pk

The proposed mechanism is as follows:

Deprotonation: The basic medium deprotonates the carboxylic acid, forming a carboxylate.

Intramolecular Cyclization: The resulting carboxylate acts as an internal nucleophile, displacing the adjacent bromide ion to form a transient, highly strained three-membered α-lactone ring.

Nucleophilic Ring-Opening: The phenoxide ion, also present in the basic solution, then attacks the α-lactone. This nucleophilic attack opens the strained ring to form the desired aryloxypropanoate linkage.

Another powerful method for forming the ether bond is the Mitsunobu reaction. This reaction allows for the conversion of an alcohol (phenol) and a pronucleophile (in this context, a precursor to the propanoate sidechain) into an ether using reagents like triphenylphosphine (B44618) (TPP) and diethyl azodicarboxylate (DEAD). organic-chemistry.orgwikipedia.orgtcichemicals.com A key feature of the Mitsunobu reaction is that it typically proceeds with a clean inversion of stereochemistry at the alcohol carbon, a crucial consideration in stereoselective synthesis. organic-chemistry.orgmdpi.com

Comparison of Synthetic Routes for Ether Linkage Formation
MethodReactantsKey FeatureStereochemistry
Williamson Ether SynthesisPhenoxide + Alkyl HalideClassic Sɴ2 reaction. wikipedia.orgInversion at the alkyl halide center.
α-Lactone PathwayPhenol + α-Halo AcidInvolves a transient intramolecular cyclic intermediate. jcsp.org.pkDepends on the ring-opening step.
Mitsunobu ReactionPhenol + Alcohol precursor + TPP/DEADRedox-mediated condensation under mild conditions. tcichemicals.comInversion at the alcohol center. organic-chemistry.org

Influence of Steric and Electronic Factors on Reactivity

The efficiency and outcome of synthetic routes to this compound are significantly influenced by both steric and electronic factors inherent in the reacting molecules.

Steric Factors: The presence of the methyl group at the C2 (alpha) position of the propanoate backbone introduces considerable steric hindrance. This bulkiness can impede the approach of nucleophiles, thereby slowing down reaction rates.

In Ether Formation (Williamson Synthesis): The phenoxide nucleophile must perform an Sɴ2 attack on a secondary carbon (C2 of the methyl 2-halopropanoate). Steric hindrance at this center makes the reaction slower than at a primary carbon and increases the likelihood of a competing elimination reaction. wikipedia.org

In Ester Formation (Fischer Esterification): The steric bulk around the carbonyl carbon can hinder the approach of the methanol nucleophile, reducing the rate of formation of the tetrahedral intermediate. smolecule.com Studies on related compounds show that bulky substituents near the carbonyl group can lead to a notable decrease in reaction rates. smolecule.com

Research on the acylation of amines with 2-phenoxypropanoic acid esters has demonstrated that stereoselectivity is governed by steric hindrance in the transition state, highlighting the critical role of steric effects in reactions involving this framework. researchgate.net

Electronic Factors: The electronic nature of the phenol reactant is crucial, particularly in the Williamson ether synthesis. The properties of any substituents on the aromatic ring can alter both the acidity of the phenol and the nucleophilicity of the resulting phenoxide.

Electron-Withdrawing Groups (EWGs) such as -NO₂ or -Cl on the phenyl ring increase the acidity of the phenolic proton, facilitating the formation of the phenoxide ion. However, these groups also decrease the nucleophilicity of the phenoxide by delocalizing the negative charge, which can slow the rate of the subsequent Sɴ2 reaction.

Electron-Donating Groups (EDGs) like -CH₃ or -OCH₃ have the opposite effect. They decrease the acidity of the phenol but increase the electron density on the phenoxide oxygen, making it a more powerful nucleophile and potentially accelerating the Sɴ2 step.

In the context of Fischer esterification, the phenoxy group itself acts as an electron-withdrawing group through induction, which slightly enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Predicted Influence of Phenyl Substituents on Synthesis Rates
Substituent (on Phenol)TypeEffect on Phenol AcidityEffect on Phenoxide NucleophilicityPredicted Williamson Rate
-NO₂Strong EWGIncreaseDecreaseSlower
-ClModerate EWGIncreaseDecreaseSlower
-HReferenceReferenceReferenceReference
-CH₃Weak EDGDecreaseIncreaseFaster
-OCH₃Strong EDGDecreaseIncreaseFaster

Stereochemical Investigations and Chiral Technologies

Enantiomeric Forms and Diastereoselective Control in Methyl 2-phenoxypropanoate Systems

This compound possesses a chiral center at the second carbon of the propanoate chain, leading to the existence of two non-superimposable mirror images, the (R) and (S) enantiomers. The specific spatial arrangement, or stereochemistry, of these enantiomers is crucial in various chemical and biological applications. The synthesis and separation of these enantiomers are key areas of research.

The influence of substituents on the phenoxy ring on enantiomeric recognition has been systematically explored. In studies involving the enantioseparation of this compound derivatives using gas chromatography with chiral stationary phases, it was found that the type and position of substituents on the aromatic ring can significantly promote enantiorecognition. chula.ac.th For instance, while a BSiMe chiral column provided good separation for most derivatives, a BSiAc column offered superior results for certain analytes, such as the 3,5-difluoro derivative, demonstrating that the choice of chiral selector is critical for effective separation. chula.ac.th this compound itself is often used as a reference analyte in these systematic studies to understand the fundamental interactions governing chiral recognition. chula.ac.th

Diastereoselective control is a critical principle when the this compound scaffold is involved in reactions that create a new stereocenter. The existing chiral center on the 2-phenoxypropanoate moiety influences the stereochemical outcome of the reaction at the new center, leading to the preferential formation of one diastereomer over another. This control is often achieved through chelation, where a Lewis acid coordinates to heteroatoms in both the substrate and the reagent, creating a rigid cyclic transition state. arkat-usa.org This strategy restricts the possible pathways of nucleophilic attack, thereby directing the formation of a specific diastereomer. For example, in the addition of organometallic reagents to related α-substituted-β-keto esters, the use of a Lewis acid like titanium tetrachloride (TiCl₄) can enforce a chelation-controlled mechanism, leading to high diastereoselectivity. arkat-usa.org Such principles are fundamental to the stereocontrolled synthesis of complex molecules where the specific three-dimensional arrangement of atoms is essential.

Kinetic Resolution Strategies

Kinetic resolution is a powerful technique for separating a racemic mixture by exploiting the different reaction rates of the enantiomers with a chiral catalyst or reagent. This results in one enantiomer being consumed faster, leaving the other enantiomer in excess.

Derivatives of 2-phenoxypropanoic acid have been developed as highly effective chiral resolving agents for the acylative kinetic resolution of racemic compounds, particularly amines. acs.org In this method, a chiral 2-phenoxypropanoate derivative selectively acylates one enantiomer of a racemic amine at a much faster rate than the other, allowing for the separation of the unreacted amine and the newly formed diastereomeric amide.

A detailed investigation into the diastereoselective acylation of racemic methyl-substituted cyclic alkylamines found that an activated ester, specifically 2,5-dioxopyrrolidin-1-yl (R)-2-phenoxypropanoate, was a highly selective acylating agent. nih.govresearchgate.netresearchgate.net The effectiveness of this resolution is quantified by the selectivity factor (s), which compares the reaction rates of the two enantiomers. A high selectivity factor indicates a more efficient separation. The research demonstrated particularly high stereoselectivity in the kinetic resolution of racemic 2-methylpiperidine. nih.govresearchgate.net

To understand the origin of this high stereoselectivity, Density Functional Theory (DFT) modeling of the transition states has been performed. nih.govresearchgate.net These calculations revealed that the acylation proceeds through a concerted mechanism where the addition of the amine and the elimination of the N-hydroxysuccinimide group occur simultaneously. nih.govresearchgate.net The preferential formation of the (R,R)-amide is attributed to lower steric hindrance in its transition state compared to the transition state leading to the (R,S)-amide. nih.govresearchgate.net

Acylative Kinetic Resolution of Racemic 2-Methylpiperidine
Chiral Resolving AgentSubstrateSolventTemperatureSelectivity Factor (s)Predominant ProductDiastereomeric Excess (de)Source
2,5-Dioxopyrrolidin-1-yl (R)-2-phenoxypropanoateRacemic 2-methylpiperidineToluene-40 °C73(R,R)-amide93.7% nih.gov, researchgate.net

Lipase-catalyzed reactions offer an environmentally friendly and highly selective method for resolving racemic esters through enantioselective hydrolysis or transesterification. diva-portal.org In this process, the lipase (B570770) enzyme selectively catalyzes the reaction of one enantiomer of the racemic substrate, allowing for the separation of the unreacted enantiomer from the product.

The versatility of this biocatalytic approach has been demonstrated in the kinetic resolution of 2-phenoxypropanoic acid and its esters. researchgate.net Lipases such as those from Aspergillus niger, Burkholderia cepacia (formerly Pseudomonas cepacia), and Novozym® 435 have been used for the enantioselective esterification of racemic 2-phenoxypropanoic acid. researchgate.net This process yields the enantioenriched (R)-enantiomer, which is a valuable precursor for certain agrochemicals. researchgate.net The enantioselectivity of these reactions can be monitored directly using High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase. researchgate.net

Furthermore, protein engineering has been employed to enhance the enantioselectivity of lipases for specific substrates. Through directed evolution, a variant of Candida antarctica lipase A (CALA) was developed that showed dramatically improved enantioselectivity (E-value of 276, compared to 3 for the wild type) towards a related substrate, p-nitrophenyl 2-phenylpropanoate. diva-portal.org Similarly, research on the transesterification of N-Z-DL-amino acid esters using Burkholderia cepacia lipase has shown moderate to good enantioselectivities (E = 15–42), demonstrating the broad applicability of lipases in resolving chiral compounds. lookchem.com

Lipase-Catalyzed Enantioselective Reactions Involving Phenoxypropanoate Scaffolds
Lipase SourceReaction TypeSubstrateKey FindingSource
Burkholderia cepacia (Lipase PS)Enantioselective esterificationRacemic 2-phenoxypropanoic acidDemonstrated versatility in accessing both enantiomers. researchgate.net
Novozym® 435Enantioselective esterificationRacemic 2-phenoxypropanoic acidShows satisfactory enantioselectivity for producing the (R)-ester. researchgate.net
Burkholderia cepaciaEnantioselective transesterificationN-Z-DL-norvaline 2,2,2-trifluoroethyl esterAchieved moderate-to-good enantioselectivity (E up to 42). lookchem.com

Chiral Building Block Applications

Enantiomerically pure compounds are highly sought after as starting materials, or building blocks, for the synthesis of complex, single-enantiomer products, particularly in the pharmaceutical and agrochemical industries.

The enantiomers of this compound and its parent acid are valuable chiral building blocks. cymitquimica.com Their utility stems from the defined stereocenter which can be incorporated into a larger target molecule, ensuring the correct stereochemistry in the final product.

A significant application is in the agrochemical field. The (R)-enantiomer of 2-phenoxypropanoic acid, which can be obtained through lipase-catalyzed resolution of the racemic mixture, is a key intermediate in the synthesis of aryloxyphenoxypropionic acid-based herbicides. researchgate.net The biological activity of these herbicides is often dependent on a specific enantiomer, making the use of an enantioenriched building block essential for producing an effective product with minimal off-target effects.

Beyond being incorporated directly into a final structure, enantioenriched this compound can be converted into specialized derivatives designed for specific synthetic tasks. This involves transforming the ester or acid into a more reactive species that can then participate in highly selective reactions.

A prime example is the synthesis of 2,5-dioxopyrrolidin-1-yl (R)-2-phenoxypropanoate. nih.govrsc.org This molecule is not the final target but is an enantioenriched derivative synthesized specifically to serve as a high-performing chiral acylating agent. nih.govresearchgate.net Its specific structure is engineered to achieve high diastereoselectivity in the kinetic resolution of racemic amines, a crucial transformation for accessing other enantiopure compounds. nih.govresearchgate.netrsc.org This illustrates a sophisticated use of a chiral building block, where it is first modified to create a "chiral tool" for subsequent asymmetric synthesis.

Spectroscopic Analysis and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. pearson.com For methyl 2-phenoxypropanoate, both proton (¹H) and carbon-13 (¹³C) NMR are indispensable for confirming its structural integrity.

Proton NMR spectroscopy provides information on the number of distinct proton environments and their neighboring protons within a molecule. The ¹H NMR spectrum of this compound is expected to exhibit four distinct signals corresponding to its unique sets of protons. The integration of these signals would correspond to a proton ratio of 3:3:1:5.

The anticipated chemical shifts (δ) in a deuterated chloroform (B151607) (CDCl₃) solvent are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. rsc.orgdocbrown.info

Aromatic Protons (C₆H₅O-) : The five protons on the phenyl ring are expected to appear as a complex multiplet in the downfield region, typically between δ 6.8 and 7.4 ppm. Their specific shifts are influenced by the electron-donating effect of the ether oxygen.

Methine Proton (-CH-) : The single proton on the chiral center, bonded to both the phenoxy group and the carbonyl group, would likely appear as a quartet, due to spin-spin coupling with the three protons of the adjacent methyl group (n+1 rule).

Ester Methyl Protons (-OCH₃) : The three protons of the methyl ester group are in a distinct chemical environment and, lacking adjacent protons, are expected to produce a sharp singlet. docbrown.info

Aliphatic Methyl Protons (CH₃-CH-) : The three protons of the methyl group at the second carbon of the propanoate chain would appear as a doublet, resulting from coupling with the single methine proton.

AssignmentExpected Chemical Shift (δ, ppm)Expected MultiplicityIntegration
Aromatic (C₆H₅)~6.8 - 7.4Multiplet5H
Methine (CH)~4.7 - 4.9Quartet1H
Ester Methyl (OCH₃)~3.7Singlet3H
Aliphatic Methyl (CH₃)~1.6Doublet3H
Table 1. Predicted ¹H NMR Spectral Data for this compound.

Complementing ¹H NMR, ¹³C NMR spectroscopy provides a detailed map of the carbon skeleton of a molecule. pearson.comcompoundchem.com Since the natural abundance of the ¹³C isotope is low (~1.1%), carbon-carbon coupling is typically not observed, resulting in a spectrum where each unique carbon atom produces a single peak. compoundchem.com For this compound, eight distinct signals are expected, corresponding to the eight unique carbon environments.

The chemical shifts in ¹³C NMR are highly dependent on the electronic environment of each carbon atom. docbrown.infolibretexts.org

Carbonyl Carbon (C=O) : The ester carbonyl carbon is the most deshielded and appears furthest downfield, typically in the range of δ 170-175 ppm.

Aromatic Carbons (C₆H₅O-) : The six carbons of the phenyl ring will show distinct signals. The carbon directly attached to the ether oxygen (ipso-carbon) is expected around δ 155-160 ppm, while the others appear between δ 115 and 130 ppm.

Methine Carbon (-CH-) : The carbon of the chiral center, bonded to the oxygen of the phenoxy group, is expected to resonate in the δ 70-80 ppm region.

Ester Methyl Carbon (-OCH₃) : The carbon of the methyl ester group typically appears around δ 52 ppm. rsc.org

Aliphatic Methyl Carbon (CH₃-CH-) : The terminal methyl group's carbon is the most shielded and will appear furthest upfield, generally in the δ 15-20 ppm range.

AssignmentExpected Chemical Shift (δ, ppm)
Carbonyl (C=O)~170 - 175
Aromatic (C-O)~155 - 160
Aromatic (CH)~115 - 130
Methine (CH-O)~70 - 80
Ester Methyl (OCH₃)~52
Aliphatic Methyl (CH₃)~18
Table 2. Predicted ¹³C NMR Chemical Shifts for this compound.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. docbrown.info For this compound (C₁₀H₁₂O₂), the exact mass is 180.07863 Da.

In a typical electron ionization (EI) mass spectrum, the molecule is ionized to form a molecular ion (M⁺), which then undergoes fragmentation. docbrown.info

Molecular Ion Peak : The mass spectrum would show a molecular ion peak at a mass-to-charge ratio (m/z) of 180.

Key Fragmentation Pathways : The fragmentation of this compound is expected to proceed through the cleavage of the ester and ether bonds. Common fragmentation patterns for esters include the loss of the alkoxy group or the entire ester group. docbrown.info

Loss of a methoxy (B1213986) radical (•OCH₃) : Cleavage of the O-CH₃ bond would result in an acylium ion fragment at m/z 149.

Loss of a carbomethoxy radical (•COOCH₃) : Cleavage of the bond between the chiral carbon and the carbonyl group would yield a fragment at m/z 121.

Formation of the phenoxy cation : Cleavage of the C-O ether bond can lead to the formation of a phenoxy cation [C₆H₅O]⁺ at m/z 93.

m/z ValuePossible Fragment IonNeutral Loss
180[C₁₀H₁₂O₂]⁺ (Molecular Ion)-
149[C₉H₉O₂]⁺•OCH₃ (31 Da)
121[C₈H₉O]⁺•COOCH₃ (59 Da)
93[C₆H₅O]⁺•C₄H₇O (87 Da)
Table 3. Predicted Mass Spectrometry Fragmentation for this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. docbrown.info The IR spectrum of this compound would be characterized by several key absorption bands.

C=O Stretching : A strong, sharp absorption band characteristic of the ester carbonyl group is expected in the region of 1735-1750 cm⁻¹. docbrown.info

C-O Stretching : Two distinct C-O stretching vibrations are anticipated. The C-O bond of the ester group typically shows a strong absorption between 1170 and 1200 cm⁻¹. docbrown.inforesearchgate.net The aryl-alkyl ether C-O bond would also produce a characteristic band in the 1230-1270 cm⁻¹ region.

C-H Stretching : Absorptions corresponding to C-H stretching vibrations of the aliphatic and aromatic portions of the molecule would appear between 2850 and 3100 cm⁻¹. docbrown.info

C=C Stretching : Aromatic ring C=C stretching vibrations are expected to produce several bands of variable intensity in the 1450-1600 cm⁻¹ region.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
C-H Stretch (Aromatic)Aryl~3030 - 3100Medium
C-H Stretch (Aliphatic)Alkyl~2850 - 2980Medium
C=O StretchEster~1735 - 1750Strong
C=C StretchAromatic Ring~1450 - 1600Medium-Weak
C-O StretchAryl-Alkyl Ether~1230 - 1270Strong
C-O StretchEster~1170 - 1200Strong
Table 4. Characteristic Infrared Absorption Bands for this compound.

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate measurements of bond lengths, bond angles, and torsional angles, revealing the molecule's conformation in the solid state. researchgate.net

If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would elucidate its crystal structure, including the unit cell parameters and space group. researchgate.netresearchgate.net Furthermore, this analysis would reveal details about intermolecular interactions, such as hydrogen bonding or π–π stacking, which govern the packing of molecules in the crystal lattice. researchgate.net Currently, specific X-ray crystallographic data for this compound is not available in the public domain based on the conducted searches.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Applications in Reaction Mechanism Studies

Density Functional Theory (DFT) is a robust quantum mechanical method used to study the electronic structure of molecules. It is widely applied to elucidate the mechanisms of chemical reactions by calculating the geometries and energies of reactants, products, and transition states. For Methyl 2-phenoxypropanoate, DFT can be employed to investigate reactions such as its synthesis (e.g., esterification) and degradation (e.g., hydrolysis). These studies provide a detailed, step-by-step understanding of bond-forming and bond-breaking processes. nih.govdntb.gov.ua

A key application of DFT in reaction mechanism studies is the identification of transition state (TS) structures and the calculation of reaction energy profiles. A transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the activation barrier and, consequently, the reaction rate.

Table 1: Illustrative DFT-Calculated Energy Profile for Hydrolysis of an Ester Note: The following data is a hypothetical representation for the hydrolysis of this compound to illustrate the type of information obtained from DFT calculations. Actual values would require specific computational studies.

Reaction StepSpeciesRelative Free Energy (kcal/mol)Description
1Reactants (Ester + OH⁻)0.0Initial state
2Transition State 1 (TS1)+12.5Nucleophilic attack of OH⁻
3Tetrahedral Intermediate-8.0Stable intermediate formed
4Transition State 2 (TS2)+15.0C-O bond cleavage to leaving group
5Products (Carboxylate + Alcohol)-20.0Final state

The reactivity of a carbonyl group is highly dependent on the trajectory of the incoming nucleophile. The Bürgi-Dunitz angle describes the preferred angle of approach for a nucleophile attacking a carbonyl carbon. wikipedia.org This angle, typically around 105-107°, is a compromise between maximizing the stabilizing interaction between the nucleophile's Highest Occupied Molecular Orbital (HOMO) and the carbonyl's π* Lowest Unoccupied Molecular Orbital (LUMO) and minimizing the destabilizing Pauli repulsion between the electron clouds of the nucleophile and the carbonyl group. nih.govvu.nlucm.esnih.gov

In this compound, the carbonyl carbon is the primary electrophilic site. DFT calculations can quantify the Bürgi-Dunitz angle for the approach of various nucleophiles. Analyzing this angle helps in understanding how the steric bulk of the phenoxy and methyl groups influences the accessibility of the carbonyl carbon, thereby affecting the molecule's reactivity. Deviations from the ideal angle can indicate steric strain in the transition state. nih.gov

Molecular Dynamics Simulations for Conformational Analysis

While DFT is excellent for stationary points on a potential energy surface, Molecular Dynamics (MD) simulations are used to study the dynamic behavior and conformational flexibility of molecules over time. mdpi.comnih.gov this compound has several rotatable single bonds, leading to a complex conformational landscape.

MD simulations model the movement of atoms by solving Newton's equations of motion, providing a trajectory that maps the molecule's conformational changes. plos.org For this compound, key dihedral angles to analyze would include the C-C-O-C angle of the ester group and the C-O-C-C angle of the ether linkage. By analyzing the distribution of these angles over the course of a simulation, one can identify the most stable, low-energy conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its physical properties and biological interactions. nih.gov

Table 2: Key Dihedral Angles in this compound for Conformational Analysis

Dihedral AngleAtoms InvolvedDescription
τ1O=C-O-CH₃Defines the orientation of the methyl ester group
τ2Cα-C(=O)-O-CDefines the orientation of the ester linkage
τ3O-Cα-C-HDefines the stereochemistry at the chiral center
τ4Cα-O-C(phenyl)-C(phenyl)Defines the orientation of the phenoxy group relative to the propanoate chain

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods, particularly DFT, are highly effective at predicting spectroscopic properties like Nuclear Magnetic Resonance (NMR) chemical shifts. nrel.govnih.govnih.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within a DFT framework to calculate the isotropic magnetic shielding tensors for each nucleus. mdpi.com These values can then be scaled and referenced (e.g., against tetramethylsilane) to predict ¹H and ¹³C NMR chemical shifts with high accuracy.

This predictive power is invaluable for structure verification. By comparing the computationally predicted NMR spectrum of this compound with experimentally measured data, one can confirm the chemical structure and assign specific peaks to individual atoms. High-accuracy predictions, often with mean absolute errors of less than 0.2 ppm for ¹H and 1-2 ppm for ¹³C, can help resolve ambiguities in complex spectra. nih.gov

Table 3: Hypothetical Comparison of Calculated and Experimental NMR Chemical Shifts for this compound Note: This table illustrates the validation process. Experimental values are estimates and calculated values are representative of typical DFT accuracy.

AtomCalculated ¹³C Shift (ppm)Experimental ¹³C Shift (ppm)Calculated ¹H Shift (ppm)Experimental ¹H Shift (ppm)
Carbonyl C173.5174.0--
Cα (chiral)72.873.24.804.78
O-CH₃52.152.53.703.68
Cα-CH₃18.518.91.601.58

Electronic Structure Calculations for Reactivity Predictions

The electronic structure of a molecule is fundamental to its chemical reactivity. DFT calculations provide several key descriptors that help predict how this compound will behave in a chemical reaction. These include the energies of the frontier molecular orbitals (HOMO and LUMO) and the distribution of electron density, often visualized as a Molecular Electrostatic Potential (MEP) map. edu.krd

The HOMO is the outermost orbital containing electrons and represents the molecule's ability to donate electrons (nucleophilicity). The LUMO is the innermost orbital without electrons and indicates the ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity. semanticscholar.orgschrodinger.com For this compound, the LUMO is expected to be localized on the carbonyl group, identifying it as the primary site for nucleophilic attack. The MEP map shows the charge distribution, highlighting electron-rich (red) and electron-poor (blue) regions, which correspond to sites for electrophilic and nucleophilic attack, respectively. researchgate.net

Table 4: Key Electronic Descriptors for Molecular Reactivity (Illustrative Values) Note: These values are typical for a molecule like this compound as calculated by DFT and serve as an illustration.

DescriptorDefinitionIllustrative ValueImplication for Reactivity
E(HOMO)Energy of Highest Occupied Molecular Orbital-7.5 eVAbility to donate electrons
E(LUMO)Energy of Lowest Unoccupied Molecular Orbital-0.5 eVAbility to accept electrons
HOMO-LUMO GapE(LUMO) - E(HOMO)7.0 eVIndex of chemical stability and reactivity
Chemical Potential (µ)(E(HOMO)+E(LUMO))/2-4.0 eVTendency of electrons to escape
Chemical Hardness (η)(E(LUMO)-E(HOMO))/23.5 eVResistance to change in electron distribution

Advanced Applications in Organic Synthesis and Materials Science

Methyl 2-phenoxypropanoate as a Versatile Organic Building Block

This compound and its derivatives are valuable precursors in the field of organic synthesis. The molecule's structure, which combines a phenoxy group, an ester, and a chiral center at the C-2 position of the propanoate chain, offers multiple sites for chemical modification. This versatility allows chemists to use it as a scaffold for constructing a wide range of more complex molecules, particularly those with significant biological activity. Its utility is especially prominent in the synthesis of fine chemicals and as a starting point for intricate molecular architectures.

Synthesis of Fine Chemicals and High-Value Intermediates

The this compound framework is a key structural motif in a class of drugs known as fibrates, which are used to manage hyperlipidemia. Consequently, derivatives of this compound are crucial intermediates in the synthesis of these high-value pharmaceutical agents and their metabolites. For example, the synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid, a known metabolite of the drug fenofibrate (B1672516), relies on a structure derived from 2-phenoxypropanoic acid. nih.gov

One established synthetic route involves the chemical reduction of the ketone group in fenofibric acid, which is the active metabolite of fenofibrate and shares the core 2-phenoxy-2-methylpropanoic acid structure. nih.gov This transformation highlights the utility of the phenoxypropanoate scaffold in creating specific, high-value metabolites needed for pharmacological research and drug development. The synthesis can be efficiently carried out using standard reducing agents, demonstrating a practical application of this building block.

Below is a representative reaction for the synthesis of a high-value fenofibrate metabolite.

Starting MaterialReagentSolventProductYield
Fenofibric AcidSodium borohydrideMethanol (B129727)2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acidExcellent

This interactive data table summarizes a key synthetic transformation starting from a complex phenoxypropanoate derivative.

Furthermore, research into novel hypolipidemic agents has led to the synthesis of various analogs based on the 2-phenoxypropionic acid structure. By modifying the phenoxy ring and converting the carboxylic acid to different heterocycles like oxadiazoles (B1248032) or mercaptotriazoles, scientists have developed compounds with potent activity, sometimes exceeding that of established drugs like gemfibrozil. nih.gov These syntheses underscore the role of the phenoxypropanoate core as a foundational element for building new therapeutic agents.

Precursors for Structurally Complex Organic Molecules

The utility of the this compound scaffold extends beyond fibrates to the creation of other structurally complex molecules with diverse pharmacological properties. The core structure serves as a versatile starting point that can be significantly elaborated upon. For instance, derivatives have been used to synthesize novel dual PPARα/γ agonists, which are compounds of interest for treating metabolic disorders. researchgate.net

In these syntheses, the phenoxypropanoate moiety is often linked to other complex chemical entities, such as aryloxazoles, through multi-step reaction sequences. The initial framework provides the correct spatial orientation and electronic properties for the final molecule to interact effectively with its biological target. Similarly, novel phenylisoxazol phenoxy 2-methylpropanoic acid derivatives have been synthesized and shown to possess significant hypolipidemic activity. researchgate.net These examples demonstrate that the relatively simple phenoxypropanoate structure is a critical precursor for assembling larger, more intricate, and pharmacologically potent molecules. The development of these complex derivatives often involves coupling the phenoxypropanoate part with other pre-synthesized molecular fragments, showcasing its role as a reliable and adaptable building block in convergent synthesis strategies.

Supramolecular Chemistry and Self-Assembly Research

The field of supramolecular chemistry focuses on chemical systems composed of molecules held together by non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. mdpi.com The structure of the phenoxypropanoate moiety makes it a candidate for designing molecules that can spontaneously organize into larger, ordered structures, a process known as self-assembly.

Design and Synthesis of Self-Assembling Systems Incorporating Phenoxypropanoate Moieties

While research specifically detailing the self-assembly of this compound is limited, the principles of molecular self-assembly allow for predictions based on its structure. The ester group of the propanoate can act as a hydrogen bond acceptor, while the aromatic phenoxy group can participate in π-π stacking and hydrophobic interactions. patsnap.com By chemically modifying the molecule—for example, by attaching long alkyl chains to the phenyl ring or converting the methyl ester to an amide group—researchers can design derivatives with enhanced self-assembling properties.

These rationally designed molecules, often termed "gelators," can self-assemble in liquids to form complex networks, resulting in materials like supramolecular gels. researchgate.net The process is driven by the precise balance of intermolecular forces that encourage the molecules to arrange themselves into hierarchical structures, such as fibers, ribbons, or sheets. uni-muenster.de The phenoxypropanoate moiety can serve as the core component of such designer molecules, providing the necessary structural rigidity and interaction sites to initiate and sustain the self-assembly process.

Influence of Molecular Chirality on Supramolecular Arrangements

A crucial feature of this compound is the chiral center at the second carbon of the propanoate chain. Molecular chirality plays a vital role in determining the three-dimensional structure of supramolecular assemblies. nih.gov When chiral molecules self-assemble, they often form helical (screw-like) structures, with the molecule's absolute configuration (R or S) dictating the direction of the helix (right-handed or left-handed). rsc.org

This principle is well-documented in peptide and amphiphile self-assembly. Studies on chiral diphenylalanine conjugates, for instance, show that homochiral peptides (L-L or D-D) form well-defined nanostructures, whereas heterochiral (L-D) versions often fail to assemble in the same manner. researchgate.net This demonstrates that stereochemistry provides a powerful tool for controlling the morphology and properties of the resulting supramolecular material.

In the context of phenoxypropanoate derivatives, the chirality at the propanoate core would be expected to translate into macroscopic helical structures. A pure sample of the (R)-enantiomer would assemble into a helix with a specific twist, while the (S)-enantiomer would form a mirror-image helix. This chirality transfer from the molecular to the supramolecular level is a key area of research for developing materials with unique optical properties, such as the ability to interact with circularly polarized light. rsc.org

Molecular ChiralityExpected Supramolecular StructurePotential Property
(R)-Phenoxypropanoate DerivativeRight-handed helical fiber/nanotubeChiroptical activity (e.g., positive CD signal)
(S)-Phenoxypropanoate DerivativeLeft-handed helical fiber/nanotubeChiroptical activity (e.g., negative CD signal)
Racemic (R/S) MixturePotentially non-helical or disordered aggregatesNo significant chiroptical activity

This interactive table illustrates the theoretical influence of the stereocenter in phenoxypropanoate derivatives on the resulting self-assembled structures.

Environmental Studies and Degradation Pathways in Environmental Contexts

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of a chemical through non-biological processes, primarily hydrolysis, photolysis, and oxidation. These mechanisms are crucial in determining the initial transformation of Methyl 2-phenoxypropanoate in the environment.

Hydrolysis is a significant abiotic degradation pathway for esters like this compound in aqueous environments. The process involves the cleavage of the ester bond, yielding the corresponding carboxylic acid and alcohol. For this compound, this results in the formation of 2-phenoxypropanoic acid and methanol (B129727).

Table 1: Hydrolysis of this compound

Reactant Conditions Primary Products
This compound Aqueous Environment (Water) 2-phenoxypropanoic acid
Methanol

Photolytic degradation, or photolysis, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. This process can be a significant degradation route for chemicals present in the upper layers of water bodies or on soil surfaces. For aromatic compounds, direct photolysis can occur through the absorption of light energy, leading to the cleavage of chemical bonds. Indirect photolysis involves reactions with photochemically generated reactive species, such as hydroxyl radicals (•OH).

In the atmosphere, volatile organic compounds can be degraded by gas-phase reactions with hydroxyl radicals. Oxidative processes are also critical in aquatic systems. While specific photolysis data for this compound is limited, studies on related compounds indicate that the ether linkage and the aromatic ring are potential sites for oxidative attack. Atmospheric lifetime estimations for some chemicals are calculated using models like the Tropospheric Ultraviolet-Visible (TUV) model, which considers photolysis rates nih.gov. Such processes can lead to the formation of various transformation products, including phenols and hydroxylated aromatic derivatives.

Biotic Degradation Mechanisms

Biotic degradation, mediated by microorganisms such as bacteria and fungi, is a primary pathway for the breakdown of many organic compounds in soil and water.

Microorganisms can utilize organic compounds as a source of carbon and energy, leading to their metabolism and transformation. The biodegradation of aryloxypropanoates often begins with the microbial-mediated hydrolysis of the ester linkage, a step that can be faster than abiotic hydrolysis.

Following hydrolysis to 2-phenoxypropanoic acid, further microbial degradation typically proceeds through the cleavage of the ether bond. This is a critical step that breaks the molecule into its phenolic and aliphatic acid components. The resulting phenol (B47542) and propionic acid moieties are then funneled into central metabolic pathways. For example, pure cultures of Chryseomonas luteola and Sphingomonas paucimobilis have been shown to degrade the related herbicide diclofop-methyl (B104173), first to diclofop (B164953) acid and subsequently to other metabolites like 4-(2,4-dichlorophenoxy)phenol (B1294805) nih.gov. Mixed bacterial cultures isolated from soil have also demonstrated the ability to degrade phenoxy acid herbicides like MCPA and 2,4-D nih.gov. The degradation pathways often involve enzymes such as dioxygenases, which incorporate oxygen atoms into the aromatic ring, facilitating ring cleavage nih.gov.

Table 2: Microorganisms Involved in the Degradation of Related Aryloxypropanoates

Microorganism/Consortium Compound Degraded Key Findings Reference
Chryseomonas luteola Diclofop-methyl Degraded to diclofop acid and 4-(2,4-dichlorophenoxy)phenol. nih.gov
Sphingomonas paucimobilis Diclofop-methyl Mineralized diclofop-methyl to diclofop acid and further to other phenols. nih.gov
Sphingomonas herbicidovorans Mecoprop Capable of degrading both (R)- and (S)-enantiomers. nih.govresearchgate.net
Alcaligenes denitrificans, Pseudomonas glycinea, Pseudomonas marginalis Mecoprop Consortium exclusively degraded the (R)-(+)-isomer. researchgate.net

This compound possesses a chiral center at the C-2 position of the propanoate group, meaning it exists as two enantiomers (R and S forms). In environmental systems, the biodegradation of chiral compounds is often enantioselective, where microorganisms preferentially metabolize one enantiomer over the other. This is due to the stereospecificity of the enzymes involved in the degradation process.

Extensive research on chiral aryloxypropanoate herbicides has demonstrated this phenomenon. For instance:

Mecoprop: A bacterial consortium isolated from soil was found to exclusively degrade the (R)-(+)-isomer, leaving the (S)-(-)-enantiomer unaffected researchgate.net. In contrast, the bacterium Sphingomonas herbicidovorans can degrade both enantiomers of mecoprop, but it degrades the (S)-enantiomer much faster than the (R)-enantiomer nih.govresearchgate.net.

Haloxyfop-methyl: Studies in soil show rapid, biologically mediated chiral inversion of S-haloxyfop to the herbicidally active R-haloxyfop, alongside enantioselective degradation nih.gov.

Fenoxaprop-ethyl: In water-sediment systems, the herbicidally inactive S-enantiomer was found to degrade faster than the R-enantiomer, a process attributed to microbial activity researchgate.net.

This enantioselectivity means that the enantiomeric ratio of a chiral compound can change over time in the environment, which has implications for risk assessment, as one enantiomer may be more toxic or persistent than the other.

Table 3: Examples of Enantioselective Degradation in Aryloxypropanoates

Compound System Enantioselective Outcome Reference
Mecoprop Mixed bacterial culture Preferential degradation of the (R)-(+)-enantiomer. researchgate.net
Mecoprop Sphingomonas herbicidovorans Faster degradation of the (S)-enantiomer compared to the (R)-enantiomer. nih.govresearchgate.net
Haloxyfop Soil Rapid conversion of S-haloxyfop to R-haloxyfop. nih.gov
Fenoxaprop-ethyl Water-sediment microcosm Faster degradation of the S-enantiomer. researchgate.net

Environmental Fate Modeling and Persistence Research

Commonly used models for pesticide registration and risk assessment in the US and EU include:

Groundwater Models: PRZM-GW, PEARL, PELMO, MACRO. These models simulate pesticide leaching through the soil profile to estimate potential groundwater contamination stone-env.com.

Surface Water Models: PWC (Pesticide in Water Calculator), TOXSWA. These models estimate pesticide concentrations in surface water bodies resulting from runoff and spray drift stone-env.comenviresearch.com.

Adsorption to Soil Organic Matter and Mobility Studies

The interaction of a chemical with soil components is a critical determinant of its mobility and bioavailability in the terrestrial environment. For phenoxyalkanoic acid compounds, adsorption is significantly influenced by soil properties such as organic matter content, clay content, and pH.

Adsorption Mechanisms and Influencing Factors

Research on analogous phenoxy herbicides indicates that soil organic matter and iron oxides are the most significant sorbents researchgate.netnih.govmdpi.comresearchgate.net. The adsorption of these compounds is pH-dependent. At typical environmental pH levels, the carboxylic acid forms of these herbicides exist predominantly as anions, which are more water-soluble and less strongly adsorbed to negatively charged soil colloids.

This compound, as an ester, is a neutral molecule. It is anticipated that its initial adsorption to soil organic matter would be governed by hydrophobic interactions. However, this initial adsorption is likely to be a temporary phase, as the compound is expected to undergo rapid hydrolysis to its corresponding carboxylic acid, 2-phenoxypropanoic acid. Once hydrolyzed, the resulting anion's adsorption behavior would be similar to that of other phenoxyalkanoic acids, exhibiting weaker adsorption and consequently, higher mobility in soil.

Studies on a range of phenoxyalkanoic acid herbicides have shown that adsorption generally decreases in the following order: 2,4-DB > 2,4-D > MCPA > dichlorprop-P > mecoprop-P researchgate.netnih.gov. This trend is inversely correlated with their lipophilicity for the anionic forms nih.gov. Given its structure, it is plausible that the hydrolyzed form of this compound would exhibit relatively low adsorption and therefore be considered mobile in soil environments.

Mobility in Soil

The potential for a chemical to move through the soil profile and reach groundwater is a key environmental concern. Due to the anticipated weak adsorption of its hydrolysis product, 2-phenoxypropanoic acid, this compound is expected to have a high potential for mobility in soil researchgate.netnih.gov. The movement of similar phenoxy herbicides in soil is largely dictated by water flow, making them susceptible to leaching, particularly in soils with low organic matter and clay content.

Table 1: Predicted Adsorption and Mobility Characteristics of this compound based on Analogous Compounds

ParameterPredicted Characteristic for this compoundRationale based on Analogous Phenoxy Herbicides
Primary Sorbent Soil Organic Matter, Iron OxidesPhenoxyalkanoic acids are predominantly adsorbed by these soil components researchgate.netresearchgate.net.
Adsorption Mechanism Initial hydrophobic interaction (as ester), followed by weaker interactions of the anionic hydrolysate.Neutral molecules interact via hydrophobic partitioning; anions exhibit weaker binding nih.govmdpi.com.
Influence of pH Significant; lower pH would favor adsorption of the hydrolyzed acid form.Adsorption of phenoxyalkanoic acids is inversely correlated with pH mdpi.com.
Mobility Potential HighWeak adsorption of the anionic hydrolysis product leads to high mobility in the soil solution researchgate.netnih.gov.

Degradation Kinetics and Half-life Determinations in Different Environmental Compartments

The persistence of this compound in the environment is determined by the rates of various degradation processes, including hydrolysis and microbial degradation.

Hydrolysis

The primary and most rapid degradation pathway for this compound in the environment is expected to be the hydrolysis of the ester linkage. This reaction, which can be catalyzed by acids or bases, results in the formation of 2-phenoxypropanoic acid and methanol libretexts.orgchemguide.co.uklibretexts.org. In the context of the soil environment, this hydrolysis is often microbially mediated by esterase enzymes and can also occur abiotically unl.edu. For ester formulations of phenoxyalkanoic herbicides, this initial hydrolysis step is typically rapid, occurring within hours to a few days of application to soil ulster.ac.uk.

Biodegradation

Following hydrolysis, the resulting 2-phenoxypropanoic acid is subject to further microbial degradation. The biodegradation of phenoxyalkanoic acid herbicides in soil is a well-established process carried out by a diverse range of soil microorganisms nih.govacs.orgucanr.edujournals.co.za. The rate of this degradation is influenced by factors such as soil type, temperature, moisture, and the presence of a microbial population adapted to degrading such compounds.

Half-life in Environmental Compartments

Table 2: Estimated Degradation Parameters for this compound in Environmental Compartments

Environmental CompartmentPrimary Degradation PathwayKey IntermediatesEstimated Half-life of Parent Compound
Soil Rapid Hydrolysis followed by Microbial Degradation2-Phenoxypropanoic acid, MethanolShort (hours to days)
Water (Surface) Hydrolysis, Photodegradation, Microbial Degradation2-Phenoxypropanoic acid, MethanolShort (days)
Sediment Anaerobic/Aerobic Microbial Degradation2-Phenoxypropanoic acid, MethanolVariable, likely longer than in soil/water

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for Methyl 2-phenoxypropanoate, and how can reaction efficiency be optimized?

  • Methodological Answer : this compound can be synthesized via esterification of 2-phenoxypropanoic acid with methanol under acid catalysis (e.g., H₂SO₄). Optimization involves monitoring reaction kinetics using HPLC to track reactant consumption and product formation. Temperature control (60–80°C) and stoichiometric ratios (1:5 molar ratio of acid to methanol) improve yield. Post-synthesis purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate high-purity product .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR spectroscopy (¹H and ¹³C) to confirm molecular structure and detect impurities.
  • GC-MS or HPLC with UV detection (λ = 210–254 nm) for quantitative purity assessment.
  • Melting point determination (if solid) or refractive index measurement (liquid) for physical property validation.
    Cross-referencing with databases like NIST Chemistry WebBook ensures spectral accuracy .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to minimize inhalation risks.
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste.
  • First Aid : For skin contact, rinse immediately with water for 15 minutes; seek medical attention if irritation persists .

Advanced Research Questions

Q. How can researchers investigate the degradation pathways of this compound under varying pH and temperature conditions?

  • Methodological Answer : Design accelerated stability studies:

  • Hydrolytic Degradation : Expose the compound to buffer solutions (pH 1–13) at 40–80°C. Monitor degradation products via LC-MS/MS.
  • Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition thresholds.
  • Mechanistic Insight : Isotope labeling (e.g., deuterated solvents) can trace bond cleavage pathways .

Q. What computational methods are effective for predicting the reactivity and spectroscopic properties of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate optimized geometries, vibrational frequencies, and NMR chemical shifts (e.g., using Gaussian or ORCA software).
  • Molecular Dynamics (MD) Simulations : Model solvation effects in polar/non-polar solvents.
  • Comparative Analysis : Validate computational results against experimental data (e.g., IR peaks, NMR shifts) from NIST or PubChem .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer :

  • Meta-Analysis : Systematically review literature using PRISMA guidelines to identify confounding variables (e.g., assay conditions, cell lines).
  • Dose-Response Studies : Re-evaluate bioactivity in standardized models (e.g., enzyme inhibition assays with IC₅₀ determination).
  • Structural-Activity Relationships (SAR) : Compare substituent effects (e.g., methyl vs. ethyl esters) to isolate bioactive moieties .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.